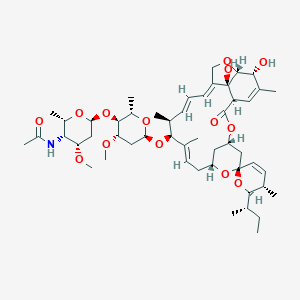

Eprinomectin component B1a

Overview

Description

Eprinomectin B1a is a semi-synthetic compound belonging to the avermectin family. It is primarily used as an antiparasitic agent in veterinary medicine, particularly for the treatment and control of internal and external parasites in cattle and sheep . Eprinomectin is a mixture of two homologues: eprinomectin B1a (90%) and eprinomectin B1b (10%), which differ by a methylene group at the C25 position .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eprinomectin B1a is synthesized through the oxidation of the 4’'-hydroxy moiety of avermectin B1a, followed by reductive amination and acetylation . The process involves several steps, including the use of specific reagents and conditions to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of eprinomectin B1a typically involves large-scale fermentation processes using Streptomyces avermitilis, followed by chemical modifications to obtain the final product . The fermentation process is optimized to maximize the yield of the desired compound, and subsequent purification steps ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: Eprinomectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reductive amination is performed using reducing agents like sodium borohydride.

Substitution: Acetylation is carried out using acetic anhydride or acetyl chloride.

Major Products: The major products formed from these reactions include eprinomectin B1a itself and its various metabolites, such as the 24a-hydroxymethyl metabolite and the N-deacetylated metabolite .

Scientific Research Applications

Veterinary Medicine

1.1 Use in Cattle

Eprinomectin B1a is predominantly used in beef and dairy cattle for managing gastrointestinal roundworms, lungworms, and ectoparasites such as lice and cattle grubs. Its efficacy against a wide range of parasites makes it a valuable tool in veterinary parasitology.

- Indications : Effective against species such as Haemonchus placei, Ostertagia ostertagi, Trichostrongylus axei, and Dictyocaulus viviparus .

- Administration : Commonly administered as a pour-on solution at a dosage of 0.5 mg/kg body weight .

Table 1: Efficacy Against Common Parasites in Cattle

| Parasite Species | Target Stage | Efficacy (%) |

|---|---|---|

| Haemonchus placei | Adult, L4 | >95 |

| Ostertagia ostertagi | Adult, L4 | >90 |

| Trichostrongylus axei | Adult, L4 | >90 |

| Dictyocaulus viviparus | Adult, L4 | >90 |

Pharmacokinetics

Eprinomectin B1a demonstrates significant pharmacokinetic properties that enhance its effectiveness:

- Bioavailability : Topical administration yields an average bioavailability of 31%, while intravenous administration shows rapid absorption with a peak plasma concentration (Cmax) of 503 ng/mL within 5 minutes .

- Distribution : The compound is widely distributed with a volume of distribution averaging 2,390 mL/kg .

Table 2: Pharmacokinetic Parameters of Eprinomectin B1a

| Administration Route | Cmax (ng/mL) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|

| Topical | 20 | 23 | 31 |

| Intravenous | 503 | - | - |

Residue Studies

Studies on residue levels post-treatment indicate that eprinomectin B1a is metabolized and excreted primarily unchanged in feces, with minimal residues found in edible tissues:

- Milk Residues : Maximum concentration in milk ranges from <2.3 ng/mL to 11.36 ng/mL, peaking 2-3 days post-treatment .

- Tissue Residues : In liver, kidney, and muscle tissues, eprinomectin B1a shows consistent depletion rates with no required withdrawal period for slaughter post-treatment .

Case Studies

Case Study 1: Efficacy in Dairy Cattle

A study involving twenty lactating dairy cows treated with eprinomectin showed significant reductions in parasite burdens within three days post-treatment. The study highlighted the safety profile and minimal impact on milk production.

Case Study 2: Long-term Efficacy

In a long-term study assessing the effectiveness of eprinomectin B1a over multiple seasons, cattle treated with eprinomectin maintained lower parasite loads compared to untreated controls throughout the grazing season.

Mechanism of Action

Eprinomectin B1a exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites . This binding leads to an increase in chloride ion permeability, resulting in hyperpolarization of the nerve cells and subsequent paralysis and death of the parasites . The compound also affects other molecular targets, such as γ-aminobutyric acid (GABA) receptors, enhancing its antiparasitic activity .

Comparison with Similar Compounds

Ivermectin: A widely used antiparasitic agent with a similar mechanism of action.

Abamectin: Another member of the avermectin family, used primarily in agriculture.

Doramectin: A derivative of avermectin with enhanced potency against certain parasites.

Selamectin: Used for the treatment of parasitic infections in pets.

Uniqueness: Eprinomectin B1a is unique due to its high efficacy and safety profile in lactating animals, allowing for its use without the need for a withdrawal period for milk . This makes it particularly valuable in the dairy industry, where maintaining milk production is crucial.

Biological Activity

Eprinomectin is a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis. It is primarily used in veterinary medicine for its anthelmintic and insecticidal properties. The compound consists of two main components, B1a and B1b, with B1a being the predominant form, comprising at least 90% of eprinomectin. This article explores the biological activity of Eprinomectin component B1a, including its pharmacokinetics, mechanisms of action, efficacy against parasites, and safety profile.

Pharmacokinetics

Eprinomectin B1a exhibits distinct pharmacokinetic properties when administered topically or intravenously. Key findings include:

- Absorption and Bioavailability : After topical administration in cattle, eprinomectin has a bioavailability of approximately 30%, with peak plasma concentrations observed between 2 to 5 days post-administration . Most absorption occurs within 7 to 10 days, leading to a mean residence time of about 165 hours .

- Metabolism : Eprinomectin is not extensively metabolized in cattle, with metabolites accounting for only about 10% of total residues in biological matrices such as plasma and tissues . The concentration of B1a remains relatively constant over time, indicating stable pharmacokinetics .

- Tissue Distribution : The distribution of eprinomectin residues varies across tissues. The highest concentrations are found in the liver, followed by the kidney, fat, and muscle . The half-life for depletion in these tissues averages around 8 days .

Table 1: Pharmacokinetic Parameters of Eprinomectin B1a

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Peak Plasma Concentration | 22.5 ng/mL |

| Mean Residence Time | 165 hours |

| Half-life in Tissues | ~8 days |

Eprinomectin B1a functions primarily through its interaction with glutamate-gated chloride channels in invertebrates. This interaction leads to hyperpolarization of the neuronal membranes, resulting in paralysis and death of parasites. Unlike mammals, which lack these specific channels, eprinomectin exhibits a low affinity for mammalian ligand-gated chloride channels, contributing to its safety profile .

Efficacy Against Parasites

Eprinomectin B1a has demonstrated significant efficacy against a variety of parasitic infections:

- Anthelmintic Activity : It is effective against gastrointestinal nematodes and ectoparasites in livestock. Studies have shown that eprinomectin can significantly reduce parasite burdens in treated animals compared to controls .

- Insecticidal Properties : Eprinomectin also displays insecticidal activity against various pests, making it valuable in managing both internal and external parasites in veterinary practices.

Case Study: Efficacy in Goats

A study evaluated the pharmacokinetics and anthelmintic efficacy of topical eprinomectin in goats that were prevented from grooming. Results indicated a marked reduction in fecal egg counts post-treatment, confirming its effectiveness against gastrointestinal nematodes .

Safety Profile

Eprinomectin B1a has a favorable safety profile due to its selective action on invertebrate channels. However, caution is advised as it can be toxic to aquatic life . Monitoring residue levels in edible tissues is crucial for ensuring food safety.

Table 2: Safety Data Summary

| Parameter | Finding |

|---|---|

| Toxicity to Aquatic Life | Yes |

| Residue Levels in Milk | <11.36 ng/mL |

| Safe for Mammals | High margin of safety |

Q & A

Basic Research Questions

Q. What are the key structural features of eprinomectin B1a, and how do they differ from related avermectin analogs?

Eprinomectin B1a (C₅₀H₇₅NO₁₄) is a semi-synthetic avermectin derivative characterized by a spiroketal system, a disaccharide moiety, and an epi-acetylamino substitution at the 4"-position of the sugar unit. Unlike its analog B1b (C₄₉H₇₃NO₁₄), B1a has an isopropyl group in the spiroketal region instead of a sec-butyl group . Structural differences from other analogs like doramectin or selamectin include variations in hydroxylation patterns and side-chain modifications, which influence solubility and bioactivity .

Q. What solvent systems are recommended for dissolving eprinomectin B1a in experimental settings?

Eprinomectin B1a is poorly water-soluble but dissolves in polar aprotic solvents like DMSO or DMF. For in vivo studies, formulations often include ethanol (10–20%), cremophor EL (5–10%), and saline, adjusted to pH 5–7 for stability. For oral administration, suspensions using 0.5% carboxymethylcellulose are common. Solvent selection must prioritize clarity (no precipitation) and biocompatibility .

Q. How is eprinomectin B1a quantified in bulk drug substances, and what purity thresholds apply?

Regulatory standards (e.g., USP) require eprinomectin to contain ≥90% B1a and ≥95% combined B1a+B1b. Quantification uses reversed-phase HPLC with UV detection (λ = 245 nm), where B1a and B1b elute at 3.75 and 2.92 minutes, respectively. System suitability criteria include ≥4,500 theoretical plates, a symmetry factor ≤1.5 for B1a, and resolution ≥3 between B1a and impurities .

Advanced Research Questions

Q. How can researchers validate an HPLC method for eprinomectin B1a analysis, and what statistical parameters ensure reliability?

Method validation requires assessing linearity, accuracy, precision, and specificity. For linearity, test concentrations from 70% to 120% of the target (e.g., 300 µg/mL) and validate using ANOVA. For B1a, a calibration curve (y = 20,460x – 93,218, r² ≥0.994) must show homoscedasticity via Cochran’s test (Ccal ≤0.338) and Grubbs’ test for outliers. Recovery studies (spiked samples) should yield 98–102% accuracy .

Q. What experimental strategies resolve contradictions in stability data for eprinomectin B1a under varying storage conditions?

Stability discrepancies often arise from oxidation or hydrolysis. To mitigate:

- Store lyophilized powder at -20°C (stable for 3 years) or in solution at -80°C (6 months).

- Use inert atmospheres (N₂) to prevent oxidation of the spiroketal system.

- Monitor degradation products (e.g., 8-oxo-B1a or monosaccharide derivatives) via stability-indicating HPLC .

Q. How do structural modifications in eprinomectin B1a impact its pharmacokinetic profile compared to analogs like ivermectin?

The 4"-epi-acetylamino group in B1a enhances lipid solubility, increasing tissue penetration but reducing plasma half-life relative to ivermectin. Comparative studies using radiolabeled analogs in bovine models show B1a’s faster clearance (T½ = 3.2 days vs. ivermectin’s 5.8 days). Metabolite profiling via LC-MS identifies hydroxylated derivatives as major excretion products .

Q. What chromatographic challenges arise when separating eprinomectin B1a from co-eluting impurities, and how are they addressed?

Co-elution with isomers (e.g., 2-epimer B1a) or oxidation products (e.g., 8-oxo-B1a) can occur. Optimize mobile phase pH (4.5–5.5 with ammonium acetate) and gradient elution (acetonitrile:water from 40:60 to 90:10 over 20 minutes). Use columns with high theoretical plates (e.g., C18, 250 mm × 4.6 mm, 5 µm) and confirm peak purity via diode-array detection (DAD) .

Q. Methodological Considerations

Q. How should researchers design experiments to assess eprinomectin B1a’s environmental persistence in livestock applications?

Employ QuEChERS extraction followed by HPLC-FLD to detect residues in bovine tissues. Validate limits of quantification (LOQ) at 1 µg/kg and assess matrix effects (e.g., liver vs. muscle). Field studies should correlate dosing regimens (e.g., pour-on formulations) with residual levels over 28 days post-administration .

Q. What criteria distinguish pharmacopeial-grade eprinomectin B1a from research-grade material?

Pharmacopeial-grade material must meet strict specifications:

- Heavy metals ≤20 ppm.

- Water content ≤1.5% (Karl Fischer titration).

- Optical rotation [α]D²⁵ = -18° to -22° (c = 1 in methanol).

- Residual solvents (e.g., methanol) ≤3000 ppm via GC .

Q. Data Interpretation and Troubleshooting

Q. How can researchers reconcile discrepancies between theoretical and observed molecular weights in mass spectrometry (MS) analyses?

Discrepancies often stem from adduct formation (e.g., [M+Na]<sup>+</sup> or [M+H]<sup>+</sup>). Calibrate MS using reference standards (e.g., USP Eprinomectin RS) and apply high-resolution MS (HRMS) to confirm exact mass (B1a: 913.52 g/mol). For isotopic patterns, verify against theoretical distributions using software like Xcalibur .

Properties

CAS No. |

133305-88-1 |

|---|---|

Molecular Formula |

C50H75NO14 |

Molecular Weight |

914.1 g/mol |

IUPAC Name |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |

InChI Key |

ZKWQQXZUCOBISE-BTUYMBSXSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |

Appearance |

White solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.